molecular formula C18H26N2O2S B2391349 1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2060872-77-5

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No. B2391349
CAS RN: 2060872-77-5
M. Wt: 334.48
InChI Key: KRUQTACOYRZIAP-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, also known as AHTP, is a synthetic compound that has been widely studied for its potential therapeutic applications. AHTP belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities, including antiviral, antiparkinsonian, and antitumor effects.

Scientific Research Applications

Target-Oriented Inhibitors of Epoxide Hydrolase

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea and its related compounds have been researched primarily for their role as inhibitors of the soluble epoxide hydrolase (sEH), an enzyme involved in various biological processes including inflammation, hypertension, and pain. A study by Butov, Burmistrov, and Danilov (2017) synthesized ureas with the adamant-1-yl group, showing inhibitory activity in the range of 0.5—4.0 nmol L–1, characterized by increased solubility in water and reduced melting points, indicating efficiency as target-oriented inhibitors of sEH (Butov et al., 2017).

Pharmacokinetic Improvements for Drug Design

Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has unveiled their structure-activity relationships as inhibitors of both human and murine sEH. These studies have reported significant improvements in pharmacokinetic parameters, revealing that substitutions such as the adamantyl group can lead to enhanced drug efficacy and stability, making these compounds more effective in reducing inflammatory pain compared to traditional sEH inhibitors and even morphine (Rose et al., 2010).

Antimicrobial and Anti-Proliferative Activities

The adamantane-1-yl group has also been incorporated into compounds showing promising antimicrobial and anti-proliferative activities. For instance, the synthesis of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides has demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, showcasing the potential of adamantane derivatives in cancer treatment and infection control (Al-Mutairi et al., 2019).

properties

IUPAC Name

1-(1-adamantyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-16(15-2-4-23-11-15)1-3-19-17(22)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,21H,1,3,5-10H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQTACOYRZIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

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